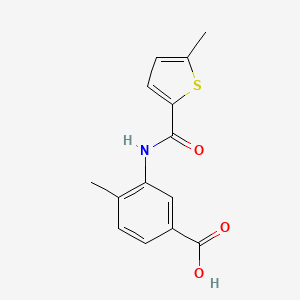

4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid

Description

4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid is a benzoic acid derivative featuring a thiophene-2-carboxamido substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. The thiophene moiety introduces sulfur-containing heterocyclic properties, which may influence bioavailability, metabolic stability, and target binding compared to simpler benzoic acid analogs.

Properties

IUPAC Name |

4-methyl-3-[(5-methylthiophene-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-8-3-5-10(14(17)18)7-11(8)15-13(16)12-6-4-9(2)19-12/h3-7H,1-2H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNAJKYHLDPOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Substitution Reactions: The thiophene ring is then functionalized with a methyl group and a carboxamide group.

Coupling with Benzoic Acid Derivative: The functionalized thiophene ring is coupled with a benzoic acid derivative through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, borane complexes.

Coupling Reagents: EDCI, DCC.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various functionalized thiophene derivatives.

Scientific Research Applications

4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid is a chemical compound that features a benzoic acid structure combined with a methylthiophene side chain. It has a molecular formula of and a molecular weight of approximately 275.32 g/mol. This compound has potential applications in pharmaceuticals and organic synthesis because its functional groups can participate in various reactions.

Chemical Properties and Reactions

The chemical reactivity of this compound is mainly determined by the carboxamido group and the thiophene ring. Key types of reactions include:

- Acid-base reactions

- Condensation reactions

These reactions are crucial for synthesizing derivatives or conjugates that may have improved biological activity or different physicochemical properties.

Synthesis

The synthesis of this compound typically involves several steps to ensure high yields and purity, making the compound suitable for laboratory and industrial applications:

- Esterification of the benzoic acid to protect the carboxylic acid group.

- Amide coupling between the activated benzoic acid derivative and 5-methylthiophene-2-amine.

- Deprotection of the carboxylic acid group to yield the final product.

Potential Applications

- Pharmaceuticals: Due to the presence of the thiophene ring, compounds with similar structures are known for their antimicrobial and anticancer properties.

- Organic synthesis: It can serve as a building block for more complex molecules with potential applications in material science or drug discovery.

Interaction Studies

Interaction studies involving this compound are essential for understanding its behavior in biological systems. These studies typically focus on:

- Protein binding assays

- Cellular uptake mechanisms

- Metabolic pathways

Mechanism of Action

The mechanism of action of 4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid depends on its specific application:

Medicinal Chemistry: The compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Materials Science: In electronic applications, the compound’s thiophene ring can facilitate charge transport, contributing to the performance of devices like OFETs and OLEDs.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound’s structural uniqueness lies in its hybrid benzoic acid-thiophene amide framework. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Properties

Key Observations :

- Thiophene vs. Pyrazole derivatives often exhibit enhanced metabolic stability but may reduce membrane permeability compared to sulfur-containing thiophenes.

- Amide vs. Trifluoromethyl : The trifluoromethyl group in is strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~2.5–3.0) compared to the amide-linked thiophene analog, which may have a higher pKa (~4.0–4.5) due to resonance stabilization of the carboxylate.

Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice . While data specific to the target compound are unavailable, inferences can be drawn:

- 0JA (Zero-order connectivity index): Reflects molecular branching.

- 1JA (First-order connectivity index) : Correlates with bond types and electronic effects. The sulfur atom in thiophene may lower 1JA due to reduced electronegativity compared to nitrogen-containing analogs (e.g., pyrazole derivatives).

Table 2: Hypothetical Toxicity Parameters

| Compound | Predicted 0JA | Predicted 1JA | Estimated LD₅₀ (mg/kg) |

|---|---|---|---|

| This compound | ~4.2 | ~2.8 | ~800–1200 |

| 4-Methyl-3-(trifluoromethyl)benzoic acid | ~3.8 | ~3.1 | ~500–800 |

| Aspirin | ~2.5 | ~1.9 | ~1500–2000 |

Note: Higher 0JA and 1JA values correlate with increased toxicity (lower LD₅₀). The trifluoromethyl analog’s higher 1JA may explain its lower predicted LD₅₀ compared to the thiophene derivative.

Pharmacological Activity Insights

- Antimicrobial Potential: Thiophene derivatives with amino group substitutions (e.g., 4-methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid derivatives) show variable MIC values depending on substituent position and chain length .

- The amide linkage in the target compound could similarly facilitate interactions with kinase ATP-binding pockets.

Biological Activity

4-Methyl-3-(5-methylthiophene-2-carboxamido)benzoic acid is a compound that has garnered attention due to its unique structural features, which include a benzoic acid moiety and a methylthiophene side chain. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 275.32 g/mol. The presence of the carboxamido group and the thiophene ring significantly influences its chemical reactivity and biological properties.

Anticancer Potential

Compounds containing benzoic acid derivatives have been investigated for their anticancer properties . Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific effects of this compound on cancer cell lines remain to be fully elucidated, but its structural characteristics suggest potential efficacy .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the biological activity of new compounds. Research on similar compounds indicates that they can act as inhibitors for various enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and infections. The carboxamido group in this compound may facilitate interactions with enzyme active sites, potentially leading to inhibitory effects.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions, which ensure high yields and purity. Understanding the synthetic pathways is essential for developing derivatives that may enhance biological activity or alter physicochemical properties beneficially .

Case Studies

While direct case studies focusing specifically on this compound are scarce, related compounds have demonstrated promising results in various biological assays:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Antimicrobial against Staphylococcus aureus | |

| Compound B | Induces apoptosis in breast cancer cell lines | |

| Compound C | Inhibits enzyme X involved in metabolic pathways |

These findings suggest a potential for exploring this compound in similar contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.